![molecular formula C14H16ClN3S B2511646 3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 1923127-22-3](/img/structure/B2511646.png)
3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (hereafter referred to as CMT) is a novel synthetic compound belonging to the family of 1,4,8-triazaspiro[4.5]decanes (TSPDs). CMT is a promising compound for a variety of scientific research applications due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
Environmental Impact and Toxicity
Chlorophenyl compounds, including structures similar to 3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione, have been studied for their environmental impact, particularly on the aquatic environment. Chlorophenols are known for their moderate toxic effects on mammalian and aquatic life. Their toxicity to fish upon long-term exposure can be considerable. The presence of adapted microflora capable of biodegrading these compounds can lower their persistence, but this varies with environmental conditions. Bioaccumulation is generally expected to be low, but these compounds are noted for their strong organoleptic effect (Krijgsheld & Gen, 1986).
Pharmacological and Biological Properties
Compounds with an open thiogroup, such as this compound, have shown high indicators of antioxidant and antiradical activity, contributing positively to the overall condition and biochemical processes in patients exposed to high doses of radiation. Some studies compare synthesized 3-thio-1,2,4-triazoles to biogenic amino acids like cysteine, which also has a free SH-group in its structure. However, the chemical transformations involving this class of compounds have been less summarized in recent years, pointing to a gap in current research (Kaplaushenko, 2019).
Biochemical Applications
1,2,4-triazole derivatives, which could include structures like this compound, demonstrate a range of activities including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. These compounds are of interest not only in pharmaceutical, medical, and veterinary fields but also in engineering, metallurgy, and agriculture. They serve as materials for optical purposes, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. They are also used as corrosion inhibitors and for controlling various pests in agriculture. Interestingly, 1,2,4-triazole derivatives are classified as low toxic or essentially non-toxic substances (Ohloblina, 2022).
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3S/c1-18-8-6-14(7-9-18)16-12(13(19)17-14)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIQAYYWQBRISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)NC(=S)C(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-chloro-6-fluorophenyl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2511565.png)
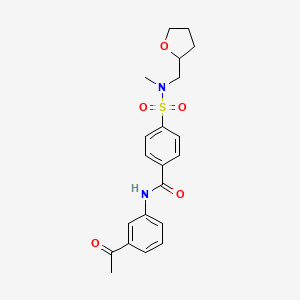
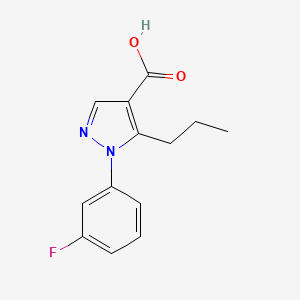
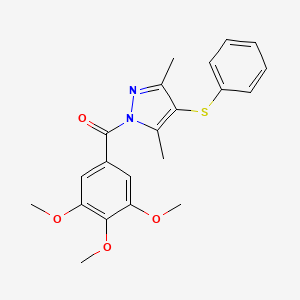
![N-(3,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2511569.png)
![(5-chloro-2-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2511570.png)
![1,1a,6,6a-Tetrahydrocyclopropa[a]indene-1-carboxylic acid](/img/structure/B2511572.png)
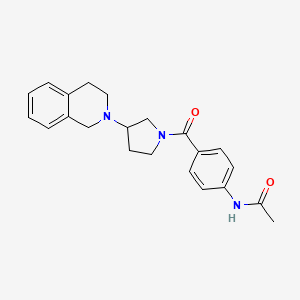
![2-[(6-{[2-Hydroxy-1-(4-hydroxybenzyl)-2-oxoethyl]amino}-3-nitro-2-pyridinyl)amino]-3-methylbutanoic acid](/img/structure/B2511574.png)
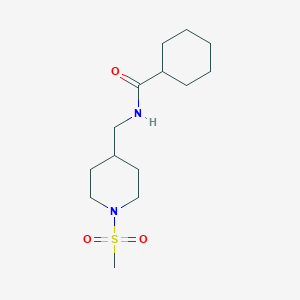
![N1-(3-methoxypropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2511576.png)

![3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2511581.png)

